molecular formula C12H8S2 B1682798 Thianthrene CAS No. 92-85-3

Thianthrene

Cat. No.: B1682798
CAS No.: 92-85-3
M. Wt: 216.3 g/mol
InChI Key: GVIJJXMXTUZIOD-UHFFFAOYSA-N
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Description

Thianthrene is a sulfur-containing heterocyclic chemical compound, notable for its ease of oxidation. It is a derivative of the parent heterocycle called dithiin. The structure of this compound consists of a dibenzo-fused 1,4-dithiine ring, where two sulfur atoms are embedded diagonally. Unlike its oxygen analog dibenzodioxin, this compound is not planar but adopts a bent structure with a fold angle of approximately 128° between the two benzo groups .

Mechanism of Action

Target of Action

Thianthrene is a six-membered sulfur-containing heterocyclic compound . It consists of a dibenzo-fused 1,4-dithiine ring in which two sulfur atoms are embedded diagonally . The primary targets of this compound are unfunctionalized aromatic substrates . By utilizing S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons, new benzodithiine arms are fused to the unfunctionalized aromatic substrates .

Mode of Action

This compound adopts a bent structure whose C–S–C angle is approximately 128° . It can reversibly transform into a planar structure in the radical cation state . The redox behavior and cationic-state capability of this compound can be utilized for supramolecular chemistry and development of organic chemical reactions .

Biochemical Pathways

This compound’s structure is favorable for electron-donation and intersystem crossing due to the electron-richness and heavy atom effect of sulfur atoms . By utilizing these functionalities, π-extended thianthrenes have been developed . These π-extended thianthrenes have unique reactivities and optoelectronic and supramolecular properties .

Result of Action

This compound has been utilized in the creation of novel π-extended thianthrenes . These π-extended thianthrenes have unique solid-state packing structures and photophysical properties . For example, this compound 3ca emits strong blue-green fluorescence upon excitation with 330 nm light .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the reaction condition is compatible with heterocycle-containing carbonyl compounds and complex bioactive molecules . This compatibility is appealing in medicinal chemistry . .

Preparation Methods

Thianthrene can be synthesized through several methods:

Chemical Reactions Analysis

Thianthrene undergoes various chemical reactions:

Comparison with Similar Compounds

Thianthrene is unique compared to other sulfur-containing heterocycles:

Properties

IUPAC Name

thianthrene
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InChI

InChI=1S/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GVIJJXMXTUZIOD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)SC3=CC=CC=C3S2
Source PubChem
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Molecular Formula

C12H8S2
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DSSTOX Substance ID

DTXSID6059071
Record name Thianthrene
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Molecular Weight

216.3 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name Thianthrene
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Vapor Pressure

0.000031 [mmHg]
Record name Thianthrene
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CAS No.

92-85-3
Record name Thianthrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for thianthrene?

A1: this compound has the molecular formula C12H8S2 and a molecular weight of 216.32 g/mol. Spectroscopically, it exhibits characteristic peaks in various techniques:

  • IR spectroscopy: [] Vibrational modes, including C–H stretching vibrations at 3084 and 3078 cm–1 for the 3-fluorobenzoyl-thianthrene (T3F) crystal, are indicative of CH…O interactions.
  • Raman spectroscopy: [] Provides complementary vibrational information to IR, aiding in structural elucidation.
  • UV-Vis spectroscopy: [] Used to analyze electronic transitions, particularly in the context of studying this compound's photophysical properties and its derivatives.
  • NMR spectroscopy (1H, 13C, 19F): [, , ] Provides crucial information about the structure, bonding, and dynamics of this compound and its derivatives.

Q2: What is the typical conformation of this compound?

A2: this compound exists in a non-planar, butterfly-like conformation with C2v symmetry. This is due to the steric repulsion between the sulfur lone pairs. [, ]

Q3: How does the structure of this compound contribute to its electrochemical properties?

A3: this compound's non-planar structure allows for reversible one- and two-electron oxidations. [] This redox behavior makes it a promising candidate for various applications, including energy storage and redox-active materials. [, ]

Q4: What factors can affect the stability of this compound and its derivatives?

A4: The stability of this compound and its derivatives can be influenced by factors such as:

  • Presence of oxidizing agents: Strong oxidizing agents can lead to the formation of this compound oxides. [, , ]
  • Exposure to light: this compound can undergo photochemical reactions, especially in the presence of oxygen. [, ]
  • pH: Acidic conditions can promote the protonation of this compound derivatives and affect their stability. []

Q5: Does this compound exhibit any catalytic activity?

A5: While this compound itself is not a widely recognized catalyst, its cation radical (Th•+) demonstrates unique reactivity in promoting various organic transformations:

  • Cationic Polymerization: Th•+ initiates the polymerization of vinyl monomers like styrene and ethyl vinyl ether. [, , ]
  • Oxidative Decomposition: Th•+ facilitates the decomposition of carbonates, carbamates, azodicarboxylate, dicarbonates, peroxides, and disulfides via electron transfer mechanisms. []

Q6: Have computational methods been employed to study this compound and its derivatives?

A6: Yes, computational chemistry plays a crucial role in understanding this compound's properties and reactivity:

  • DFT calculations: Employed to optimize ground and excited state geometries of this compound and its derivatives, providing insights into their electronic structure, vibrational frequencies, and intermolecular interactions. [, ]
  • Semiempirical calculations (PM3): Utilized to assess the reactivity of this compound derivatives, such as 2,7-difluorothis compound, in nucleophilic aromatic substitution reactions. []
  • NICS calculations: Employed to evaluate the local aromaticity of this compound derivatives and correlate it with their spin-state preferences. []

Q7: How do substituents affect the properties of this compound?

A7: Substituents significantly influence the properties of this compound:

  • Electronic effects: Electron-donating groups like methoxy increase the electron density of the this compound ring system, while electron-withdrawing groups decrease it. This directly impacts their redox potentials and reactivity. [, , , ]
  • Steric effects: Bulky substituents can influence the dihedral angle of the this compound ring and impact its conformational flexibility. [, ]
  • Photophysical properties: Substituents can alter the absorption and emission properties of this compound, making it valuable for applications in organic electronics and photonics. [, , ]

Q8: Does this compound exhibit any reported biological activity?

A8: Recent research has identified this compound as a potent inhibitor of Leishmania donovani pteridine reductase 1 (LdPTR1), a promising target for developing new therapies against leishmaniasis. []

Q9: What are the potential mechanisms of action for this compound's observed biological activity?

A9: While the exact mechanism is still under investigation, this compound is proposed to act as an uncompetitive mixed-type inhibitor of LdPTR1. [] This suggests that it might bind to both the free enzyme and the enzyme-substrate complex, interfering with the enzyme's catalytic activity.

Q10: What are some other potential applications of this compound and its derivatives?

A10: Beyond their potential in treating leishmaniasis, thianthrenes show promise in various fields:

  • Organic electronics: this compound derivatives are explored as active components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to their favorable electronic properties and ability to tune their optoelectronic characteristics through structural modifications. [, , , ]
  • Sensors: The redox-active nature of this compound makes it attractive for developing electrochemical sensors. []
  • Polymeric materials: this compound has been incorporated into polymers to enhance properties such as thermal stability and refractive index. [, , ]

Q11: What are some challenges in utilizing this compound and its derivatives in practical applications?

A11: Despite their potential, some challenges remain:

  • Solubility limitations: The limited solubility of some this compound derivatives, particularly in aqueous media, can hinder their application in biological systems. []

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